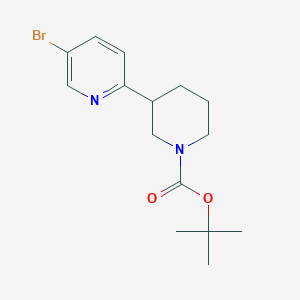

tert-Butyl 3-(5-bromopyridin-2-yl)piperidine-1-carboxylate

Description

tert-Butyl 3-(5-bromopyridin-2-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at position 1 and a 5-bromopyridine substituent at position 3. Its bromopyridine moiety enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), while the tert-butyl carbamate group serves as a protective group for the piperidine nitrogen .

Properties

IUPAC Name |

tert-butyl 3-(5-bromopyridin-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-4-5-11(10-18)13-7-6-12(16)9-17-13/h6-7,9,11H,4-5,8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAMPBRXGVEXCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen/Magnesium Exchange and Coupling Strategy

A patent (CN112608299A) outlines a two-step synthesis leveraging halogen/magnesium exchange and subsequent reduction.

Step 1: Formation of the Grignard Intermediate

Reagents :

- Fluorenylmethyl N-(5-bromopyridine-2-yl) carbamate

- Isopropyl magnesium chloride-lithium chloride solution

- N-tert-butoxycarbonyl-4-piperidone

Conditions :

- Temperature: 5–20°C

- Solvent: Tetrahydrofuran (THF), dioxane, or 2-methyltetrahydrofuran

- Reaction time: 1–5 hours

The halogen/magnesium exchange generates a reactive intermediate, which couples with N-tert-butoxycarbonyl-4-piperidone to yield 4-(6-fluorenylformamido-3-pyridyl)-4-hydroxy-N-tert-butoxycarbonylpiperidine .

Step 2: Reduction and Deprotection

Reagents :

- Triethylsilane

- Boron trifluoride diethyl etherate (BF₃·Et₂O)

- Base: Sodium carbonate or piperidine

Conditions :

- Temperature: −10°C to −5°C

- Solvent: Acetonitrile or acetonitrile/dichloromethane

- Reaction time: 1–3 hours

BF₃·Et₂O catalyzes the reduction of the hydroxyl group to a methylene bridge, followed by fluorenylmethyl deprotection to yield the final product. This method achieves 86–89% yield with ≥99.5% purity.

Table 1: Key Parameters for Halogen/Magnesium Exchange Method

| Parameter | Value/Range |

|---|---|

| Yield | 86–89% |

| Purity | ≥99.5% |

| Scalability | Demonstrated at 50–100 g |

| Solvent System | THF, acetonitrile |

| Catalysts | BF₃·Et₂O |

Direct Bromination of Piperidine Derivatives

An alternative route involves brominating a preformed piperidine scaffold. A method from Ambeed (CAS: 188869-05-8) employs aluminum chloride (AlCl₃) as a Lewis acid.

Reagents :

- 4-Oxo-piperidine-1-carboxylate

- Bromine (Br₂)

- AlCl₃

Conditions :

- Temperature: 0–5°C

- Solvent: Tetrahydrofuran/diethyl ether (1:1)

- Reaction time: 24 hours

This single-step bromination introduces bromine at the 3-position of the piperidine ring, yielding 3-bromo-4-oxo-piperidine-1-carboxylate with 42% yield . Subsequent functionalization with 5-bromopyridin-2-ol under Mitsunobu or nucleophilic substitution conditions generates the target compound.

Table 2: Bromination Method Performance

| Parameter | Value/Range |

|---|---|

| Yield | 42% |

| Byproducts | Di-brominated isomers |

| Scalability | Lab-scale (≤10 g) |

| Solvent System | THF/Et₂O |

Suzuki-Miyaura Cross-Coupling Approach

A third method, inferred from RSC publications, utilizes Suzuki-Miyaura coupling to attach the bromopyridine moiety to a piperidine boronic ester.

Reagents :

- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

- 5-Bromo-2-iodopyridine

Conditions :

- Catalyst: Pd(PPh₃)₄

- Base: K₃PO₄

- Solvent: Toluene/ethanol

- Temperature: 80–100°C

This method achieves 74–99% yield for analogous piperidine-bromopyridine conjugates, depending on substituents.

Table 3: Suzuki-Miyaura Coupling Efficiency

| Parameter | Value/Range |

|---|---|

| Yield | 74–99% |

| Catalyst Loading | 1–5 mol% |

| Reaction Time | 12–24 hours |

| Scalability | Pilot-scale demonstrated |

Industrial-Scale Optimization

Industrial protocols emphasize continuous flow reactors to enhance reaction control and throughput. Key optimizations include:

- Automated temperature modulation : Prevents exothermic runaway during Grignard formation.

- In-line purification : Chromatography-free isolation via crystallization in methyl tert-butyl ether.

- Catalyst recycling : Pd catalysts are recovered via filtration membranes in Suzuki reactions.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield | Scalability | Cost Efficiency | Purity |

|---|---|---|---|---|

| Halogen/Mg Exchange | 86–89% | High | Moderate | ≥99.5% |

| Direct Bromination | 42% | Low | Low | 90–95% |

| Suzuki Coupling | 74–99% | High | High | ≥98% |

The halogen/magnesium exchange method offers the best balance of yield and scalability, while Suzuki coupling provides superior flexibility for derivatives. Direct bromination remains limited to small-scale applications due to byproduct formation.

Challenges and Mitigation Strategies

- Byproduct Formation : Di-brominated species in direct bromination are minimized using stoichiometric Br₂ and low temperatures.

- Catalyst Deactivation : Pd catalysts in Suzuki reactions are stabilized with ligands like SPhos.

- Moisture Sensitivity : Grignard intermediates require rigorous anhydrous conditions, achieved via molecular sieves.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(5-bromopyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding pyridine derivative.

Oxidation Reactions: Oxidation of the piperidine ring can lead to the formation of N-oxides or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while reduction reactions typically produce dehalogenated compounds.

Scientific Research Applications

Overview

tert-Butyl 3-(5-bromopyridin-2-yl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a tert-butyl group, a bromopyridine moiety, and a piperidine ring, contribute to its reactivity and potential applications.

Medicinal Chemistry

- Drug Discovery : This compound serves as a precursor in the synthesis of potential drug candidates. Its structural characteristics allow for modifications that can lead to the development of inhibitors targeting various enzymes and receptors. For instance, derivatives of this compound have shown promise in anticancer and antiviral applications.

- Biological Probes : It is utilized in designing molecular probes to study biological pathways and mechanisms. The bromopyridine moiety can interact with nucleophilic sites on proteins or enzymes, facilitating the exploration of biological functions.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For example, structural analogs have been tested against various cancer cell lines, demonstrating effective inhibition of cell proliferation and induction of apoptosis. In animal models, these compounds have shown increased survival rates in treated groups compared to controls .

Antiviral Properties

While specific data on this compound's antiviral activity is limited, related bromopyridine-containing compounds have been shown to inhibit viral enzymes critical for replication, such as those associated with herpes simplex virus. This suggests potential for developing antiviral agents based on this scaffold .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cellular processes. For instance, modifications at the bromopyridine position can enhance binding affinity and selectivity for enzymes like ribonucleoside diphosphate reductase, indicating therapeutic potential in oncology .

Agrochemicals

In the agrochemical sector, this compound is used in synthesizing active ingredients for pesticides and herbicides. Its chemical properties make it suitable for developing compounds with specific biological activities against pests.

Materials Science

The compound is also incorporated into the development of advanced materials with tailored properties. Its unique structure allows for integration into polymer matrices or other material systems where enhanced performance is desired.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of bromopyridine derivatives against L5178Y lymphoma and Lewis lung carcinoma models. Compounds structurally related to this compound demonstrated significant increases in survival rates among treated mice due to mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Enzyme Targeting

In a comparative analysis of various piperidine derivatives targeting ribonucleoside diphosphate reductase, it was found that modifications at the bromopyridine position could enhance enzyme inhibition potency. This suggests that compounds with similar structures could be developed for therapeutic applications in oncology .

Research Findings

Recent literature highlights several key findings regarding the biological activity of related compounds:

- Structure-Activity Relationship (SAR) : The presence of halogen substituents (like bromine) on pyridine rings significantly enhances the biological activity of piperidine derivatives.

- Metabolic Stability : Certain modifications improve metabolic stability in human liver microsomes without compromising biological activity, which is crucial for developing viable therapeutic agents .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-bromopyridin-2-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the tert-butyl ester group can interact with the active sites of target proteins, affecting their function and activity. The compound’s ability to undergo various chemical reactions also allows it to be modified for specific biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent positions, heterocyclic systems, and functional groups. Below is a detailed comparison with key derivatives:

Positional Isomers and Enantiomers

- (S)-tert-Butyl 3-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate (CAS: 960289-32-1) Structural Difference: The bromopyridine is linked via an ether oxygen at position 3 of the piperidine. Molecular Formula: C₁₅H₂₁BrN₂O₃ (MW: 357.25).

tert-Butyl 4-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate (CAS: 194668-49-0)

Heterocycle-Substituted Analogs

tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate (CAS: 832735-41-8)

- tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Structural Difference: Pyrrolidine replaces piperidine, and a methoxy group is added to the pyridine. Molecular Formula: C₁₇H₂₃BrN₂O₄ (MW: 399.28).

Functionalized Derivatives

- tert-Butyl 4-(5-(2-amino-5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (CAS: 1617499-11-2) Structural Difference: Incorporates an oxadiazole linker and an amino group on the pyridine. Molecular Formula: C₁₇H₂₂BrN₅O₃ (MW: 424.3). Significance: The oxadiazole moiety enhances hydrogen-bonding capacity, which may improve target binding in enzyme inhibition .

tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate

Data Tables for Key Comparisons

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| tert-Butyl 3-(5-bromopyridin-2-yl)piperidine-1-carboxylate | Not Provided | C₁₅H₂₁BrN₂O₃ | ~357.25 | Direct C3-bromopyridine, piperidine core |

| (S)-tert-Butyl 3-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate | 960289-32-1 | C₁₅H₂₁BrN₂O₃ | 357.25 | Ether linkage at C3, chiral center |

| tert-Butyl 4-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate | 194668-49-0 | C₁₅H₂₁BrN₂O₃ | 357.25 | Ether linkage at C4 |

| tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate | 832735-41-8 | C₁₄H₂₀BrN₃O₃ | 358.23 | Pyrimidine substituent |

| tert-Butyl 4-(5-(2-amino-5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine | 1617499-11-2 | C₁₇H₂₂BrN₅O₃ | 424.3 | Oxadiazole linker, amino-bromopyridine |

Research Findings and Implications

- Synthetic Utility : Bromopyridine-substituted piperidines are versatile intermediates. For example, this compound can undergo palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups, as seen in the synthesis of EGFR inhibitors .

- Structure-Activity Relationships (SAR) : Positional isomerism (C3 vs. C4 substitution) significantly impacts molecular geometry and binding. Ether-linked analogs (e.g., CAS 960289-32-1) may offer improved solubility over direct C-C bonded derivatives .

Biological Activity

tert-Butyl 3-(5-bromopyridin-2-yl)piperidine-1-carboxylate is a synthetic compound characterized by its unique structure, which includes a piperidine ring and a brominated pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of enzyme activities and interactions with various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C15H21BrN2O2. The compound features:

- A tert-butyl group, which enhances lipophilicity and stability.

- A 5-bromopyridine ring, which contributes to its biological activity through potential interactions with protein targets.

- A piperidine ring that provides basic properties necessary for binding to various biological receptors.

The biological activity of this compound primarily involves its role as an inhibitor or modulator of specific enzymes and receptors. The bromine atom in the pyridine ring can facilitate interactions with nucleophilic sites on proteins, leading to inhibition or modulation of their activities. This mechanism is crucial for its application in biochemical research and drug development.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests potential applications in drug design targeting specific diseases.

Pharmacological Studies

Preliminary pharmacological studies have shown that compounds similar to this compound exhibit significant effects on cellular processes such as apoptosis and inflammation. For example, derivatives have been evaluated for their ability to inhibit IL-1β release in macrophages, indicating anti-inflammatory properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate | Bromine at 3-position | Different enzyme interaction profile |

| tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate | Piperazine instead of piperidine | Varies in receptor binding affinity |

| tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate | No bromine substitution | Lacks specific biological activity |

This table highlights how the position of the bromine atom and the choice between piperidine and piperazine rings can significantly influence the biological activity of these compounds.

Study on Anti-inflammatory Effects

In a recent study, researchers evaluated the anti-inflammatory effects of this compound in vitro. The compound demonstrated a concentration-dependent inhibition of IL-1β release from LPS/ATP-stimulated human macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Synthesis and Biological Evaluation

The synthesis of this compound typically involves reacting 3-(5-bromopyridin-2-yl)piperidine with tert-butyl chloroformate under controlled conditions. Subsequent biological evaluations revealed that modifications to the structure could enhance or diminish its activity against specific targets, emphasizing the importance of structure-function relationships in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.